4,5-Dihydro-1H-indazol-6(7H)-one
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Overview
Description
4,5-Dihydro-1H-indazol-6(7H)-one is a heterocyclic organic compound with a fused ring structure consisting of an indazole core
Scientific Research Applications
4,5-Dihydro-1H-indazol-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dihydro-1H-indazol-6(7H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example, the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-indazol-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-6-one derivatives, while substitution reactions can produce a variety of functionalized indazole compounds.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1H-indazol-6(7H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely, including inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Indazole: A parent compound with a similar core structure but lacking the dihydro and ketone functionalities.
Benzimidazole: Another heterocyclic compound with a fused ring structure, but with different nitrogen positioning.
Isoindoline: A related compound with a similar ring system but differing in the placement of nitrogen atoms.
Uniqueness
4,5-Dihydro-1H-indazol-6(7H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1,4,5,7-tetrahydroindazol-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h4H,1-3H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVXUCHEVOYHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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